![molecular formula C19H24N2O4S B2750228 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171938-98-9](/img/structure/B2750228.png)
4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
The compound “4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a tetrahydroquinoline moiety, and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles has been achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .Scientific Research Applications
- Significance : Inhibiting carbonic anhydrase B can have implications for drug development, especially in diseases related to pH regulation, such as glaucoma and epilepsy .
- Significance : Researchers investigate their cytotoxicity, apoptosis-inducing effects, and interactions with cellular targets. This compound’s unique structure may contribute to its antitumor properties .
Carbonic Anhydrase Inhibition
Anticancer Potential
Environmental Monitoring
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme, thereby inhibiting its activity .
properties
IUPAC Name |
4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-24-13-12-21-11-3-4-15-5-6-16(14-19(15)21)20-26(22,23)18-9-7-17(25-2)8-10-18/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYYEAVNSXXCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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